(1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 55667-40-8
VCID: VC21243910
InChI: InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
SMILES: CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Molecular Formula: C8H10Cl2O2
Molecular Weight: 209.07 g/mol

(1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

CAS No.: 55667-40-8

Cat. No.: VC21243910

Molecular Formula: C8H10Cl2O2

Molecular Weight: 209.07 g/mol

* For research use only. Not for human or veterinary use.

(1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid - 55667-40-8

Specification

CAS No. 55667-40-8
Molecular Formula C8H10Cl2O2
Molecular Weight 209.07 g/mol
IUPAC Name (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
Standard InChI Key LLMLSUSAKZVFOA-NJGYIYPDSA-N
Isomeric SMILES CC1([C@@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C
SMILES CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Canonical SMILES CC1(C(C1C(=O)O)C=C(Cl)Cl)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator